molecular formula C16H13N5O B2613562 2-(1H-1,3-benzodiazol-1-yl)-N-(1H-indazol-6-yl)acetamide CAS No. 1226428-94-9

2-(1H-1,3-benzodiazol-1-yl)-N-(1H-indazol-6-yl)acetamide

Cat. No.: B2613562
CAS No.: 1226428-94-9
M. Wt: 291.314
InChI Key: DQLIRLOKLXIFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-Benzodiazol-1-yl)-N-(1H-indazol-6-yl)acetamide is a heterocyclic acetamide derivative featuring a benzodiazol (benzimidazole) moiety linked via an acetamide bridge to an indazol-6-yl group.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(9-21-10-17-13-3-1-2-4-15(13)21)19-12-6-5-11-8-18-20-14(11)7-12/h1-8,10H,9H2,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLIRLOKLXIFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(1H-indazol-6-yl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H12N4O\text{C}_{14}\text{H}_{12}\text{N}_{4}\text{O}

This compound features a benzodiazole and indazole moiety, which are known for their diverse biological activities. The presence of an acetamide group enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of indazole, including this compound, exhibit significant anticancer properties. For instance, research has shown that indazole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In particular, compounds with similar structures have demonstrated IC50 values in the nanomolar range against several tumor types.

Compound Cell Line IC50 (nM) Mechanism
Compound ASNU1677.4 ± 6.2Apoptosis
Compound BKG125.3 ± 4.6Cell cycle arrest
Compound CHT2920.0 ± 5.0ERK1/2 inhibition

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. Notably, it has shown promising results as a selective inhibitor of fibroblast growth factor receptors (FGFRs). The SAR analysis indicates that modifications at the benzodiazole and indazole positions significantly affect the inhibitory potency.

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents at the 4 and 6 positions of the indazole ring play a crucial role in enhancing biological activity. For example:

  • Substituent Variations : Introduction of electron-withdrawing groups at the 4-position enhances FGFR inhibition.
  • Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to target proteins.

Study 1: Antitumor Efficacy

In a clinical study involving patients with BRAFV600-mutant melanoma, a related compound demonstrated notable antitumor activity when administered at doses up to 400 mg twice daily. The study highlighted the compound's ability to selectively target cancer cells while sparing normal tissues.

Study 2: In Vivo Models

Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of indazole derivatives. These studies confirm that compounds similar to this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are compared below based on substituents, biological activity, and physicochemical properties.

Compound Core Structure Key Substituents Biological Activity Physicochemical Notes
Target Compound : 2-(1H-1,3-Benzodiazol-1-yl)-N-(1H-indazol-6-yl)acetamide Benzimidazole-Indazol-acetamide Benzodiazol, Indazol-6-yl Not explicitly reported in evidence (inferred potential for protein binding/modulation) Moderate polarity due to aromatic N-heterocycles
6i : N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide Benzimidazole-Triazole-acetamide 4-Chlorophenyl-triazole 64.99% quorum sensing inhibition at 250 mM Chlorine enhances lipophilicity
6p : N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide Benzimidazole-Triazole-acetamide 4-Nitrophenyl-triazole 68.23% inhibition at 250 mM; dose-dependent activity Nitro group increases electron deficiency
Compound 15 : N-butyl-2-(2-(4-(2,5-dimethylphenyl)-1H-1,2,3-triazol-1-yl)-N-(2-methylbutyl)acetamido)-2-(1H-indazol-6-yl)acetamide [[]] Indazol-Triazole-acetamide (dual chain) N-butyl, 2-methylbutyl, dimethylphenyl-triazole Dual BAG3/HSP70 inhibitor (mechanism inferred from substituents) High lipophilicity due to alkyl chains
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide [[]] Benzothiazole-acetamide Adamantyl, 6-methoxybenzothiazole Not explicitly reported; structural studies highlight H-bonding and crystal packing Bulky adamantyl reduces solubility
N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide [[]] Benzothiazole-acetamide Methylamino-benzothiazole Not reported; methylamino group may enhance solubility Moderate solubility via polar NH and S atoms

Key Structural and Activity Insights

Heterocyclic Core Variations: Triazole vs. Benzodiazol/Indazol: Triazole-containing analogs (e.g., 6i, 6p) exhibit strong quorum sensing inhibition, likely due to the triazole’s ability to participate in hydrogen bonding and π-π stacking . In contrast, the target compound’s benzodiazol and indazol groups may favor interactions with hydrophobic protein pockets. Benzothiazole Derivatives: The adamantyl-substituted benzothiazole () demonstrates how bulky groups influence crystal packing and solubility, whereas the methylamino-benzothiazole () highlights the role of polar substituents in modulating solubility.

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : The nitro group in 6p enhances quorum sensing inhibition compared to the chloro group in 6i, likely due to increased electrophilicity improving target binding .
  • Alkyl Chains : Compound 15’s dual alkyl chains (N-butyl and 2-methylbutyl) suggest enhanced membrane permeability and dual inhibitory mechanisms, contrasting with the target compound’s lack of alkyl groups [[]].

Polarity: Methoxy and methylamino groups () introduce polarity, balancing solubility and binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.